molecular formula C8H18N2O2 B13868577 Methyl 3-(2,2-diethylhydrazinyl)propanoate

Methyl 3-(2,2-diethylhydrazinyl)propanoate

Cat. No.: B13868577
M. Wt: 174.24 g/mol
InChI Key: IPXOYACWWPBDHA-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-diethylhydrazinyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes a hydrazine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2-diethylhydrazinyl)propanoate typically involves the reaction of methyl acrylate with 2,2-diethylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield . The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale purification techniques such as column chromatography or large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-diethylhydrazinyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted hydrazine derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-diethylhydrazinyl)propanoate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific enzymes or receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,2-diethylhydrazinyl)propanoate is unique due to its hydrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler esters and other hydrazine derivatives .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

methyl 3-(2,2-diethylhydrazinyl)propanoate

InChI

InChI=1S/C8H18N2O2/c1-4-10(5-2)9-7-6-8(11)12-3/h9H,4-7H2,1-3H3

InChI Key

IPXOYACWWPBDHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)NCCC(=O)OC

Origin of Product

United States

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